molecular formula C15H18N6O2 B14144251 2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine CAS No. 673494-38-7

2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine

Cat. No.: B14144251
CAS No.: 673494-38-7
M. Wt: 314.34 g/mol
InChI Key: ZOVAMRLTLKBCQB-UHFFFAOYSA-N
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Description

2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is a complex organic compound that features a pyrrolidine ring, a nitro group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the nitro group through nitration reactions. The pyrrolidine ring can be added via nucleophilic substitution reactions, and the phenyl group can be introduced through Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring can enhance the compound’s binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitroaniline
  • 4-Methyl-3-nitroaniline
  • 2,4-Dinitrotoluene
  • 2-Naphthalenol

Uniqueness

2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is unique due to its combination of a pyrrolidine ring, nitro group, and pyrimidine core. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

673494-38-7

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

2-N-methyl-5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C15H18N6O2/c1-19(11-7-3-2-4-8-11)15-17-13(16)12(21(22)23)14(18-15)20-9-5-6-10-20/h2-4,7-8H,5-6,9-10H2,1H3,(H2,16,17,18)

InChI Key

ZOVAMRLTLKBCQB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)N3CCCC3)[N+](=O)[O-])N

solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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